molecular formula C20H21N5O4S B2732453 4-(N,N-dimethylsulfamoyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide CAS No. 1795300-34-3

4-(N,N-dimethylsulfamoyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide

Cat. No. B2732453
CAS RN: 1795300-34-3
M. Wt: 427.48
InChI Key: WVIDCOXERRMPLF-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H21N5O4S and its molecular weight is 427.48. The purity is usually 95%.
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Scientific Research Applications

Catalytic Organic Synthesis

This compound has garnered interest in catalytic organic synthesis. Researchers have integrated biomass catalytic conversion with organic synthesis techniques. The process begins by utilizing N-acetylglucosamine as the primary feedstock, which undergoes catalytic transformation into 5-hydroxymethylfurfural (HMF). In the subsequent phase, a condensation reaction between HMF and 3,3-Dimethyl-2-butanone leads to the synthesis of a novel compound: (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one . This two-step approach not only demonstrates the feasibility of converting biomass into valuable chemical precursors but also exemplifies the synthesis of novel compounds through green chemistry principles.

Furan Platform Chemicals

Furan derivatives play a crucial role in sustainable chemistry. Among them, 5-hydroxymethylfurfural (HMF) stands out as a valuable platform compound. Its derivatives find applications in fuels, pharmaceuticals, and other fields. The compound we’re discussing could contribute to this area, given its structural similarity to HMF. Further research is needed to explore its potential as a furan-based platform chemical .

Aroma Compound Development

Interestingly, compounds with furan rings often exhibit distinct odors. For instance, DAMASCENOLIDE™, isolated from damask rose, has a citrus-like aroma. Analogous compounds, such as those related to our discussed compound, could be explored for their olfactory properties. Investigating their potential as aroma compounds might yield intriguing results .

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S/c1-23(2)30(27,28)16-7-5-15(6-8-16)20(26)21-9-10-24-11-12-25-19(24)14-17(22-25)18-4-3-13-29-18/h3-8,11-14H,9-10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIDCOXERRMPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide

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